

Protocol for Labeling Antibodies with endo-BCN-PEG4-PFP Ester

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Compound of Interest

Compound Name: *endo-BCN-PEG4-PFP ester*

Cat. No.: *B607320*

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Application Note

Introduction

The **endo-BCN-PEG4-PFP ester** is a heterobifunctional linker designed for the versatile and efficient labeling of antibodies and other proteins.^{[1][2][3][4]} This reagent incorporates three key functional components: an endo-Bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester provides a highly reactive group for covalent conjugation to primary amines, such as the lysine residues on an antibody, forming a stable amide bond.^{[1][2][3][4][5][6]} PFP esters are known to be more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling.^{[1][2][3][5][6]} The BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the subsequent bioorthogonal conjugation of azide-modified molecules.^{[1][2][3][7]} The PEG4 spacer enhances the solubility of the linker and the resulting antibody conjugate, reduces the potential for aggregation, and provides spatial separation between the antibody and the conjugated molecule.^{[1][2][3][8]}

This protocol provides a detailed procedure for the labeling of antibodies with **endo-BCN-PEG4-PFP ester**, purification of the resulting conjugate, and methods for its characterization.

Data Presentation

The following table summarizes typical quantitative data that can be expected when labeling a standard IgG antibody with **endo-BCN-PEG4-PFP ester**. The exact values will vary depending on the specific antibody, buffer conditions, and molar ratios used.

Parameter	Typical Range	Method of Determination
Labeling Efficiency (Degree of Labeling - DOL)	1 - 5 linkers per antibody	UV-Vis Spectroscopy, Mass Spectrometry
Antibody Recovery	> 85%	UV-Vis Spectroscopy (A280 measurement)
Purity of Conjugate	> 95%	Size-Exclusion Chromatography (SEC)
Stability of BCN-Antibody Conjugate	Stable for > 1 month at -20°C	Functional Assay (e.g., ELISA), SEC

Experimental Protocols

Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- **endo-BCN-PEG4-PFP ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Spin desalting columns (e.g., 7 kDa MWCO)
- UV-Vis Spectrophotometer
- Microcentrifuge

Protocol:

1. Antibody Preparation:

a. Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the PFP ester.[5] b. If necessary, perform a buffer exchange using a spin desalting column into the Reaction Buffer. c. Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

2. Preparation of **endo-BCN-PEG4-PFP Ester** Stock Solution:

a. Allow the vial of **endo-BCN-PEG4-PFP ester** to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

3. Antibody Labeling Reaction:

a. Calculate the volume of the 10 mM **endo-BCN-PEG4-PFP ester** stock solution required to achieve the desired molar excess. A molar ratio of 5-15 fold excess of the PFP ester to the antibody is a good starting point. b. Add the calculated volume of the PFP ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10% to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

4. Quenching the Reaction:

a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris. b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted PFP ester.

5. Purification of the Antibody-BCN Conjugate:

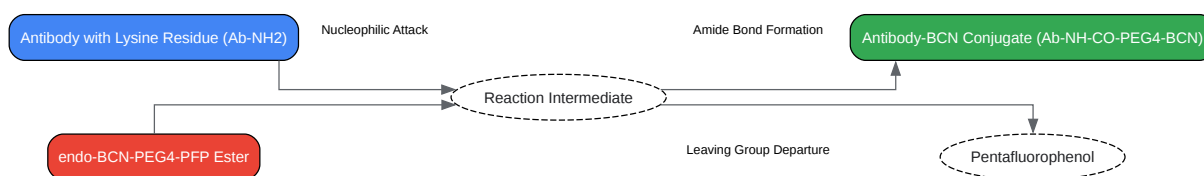
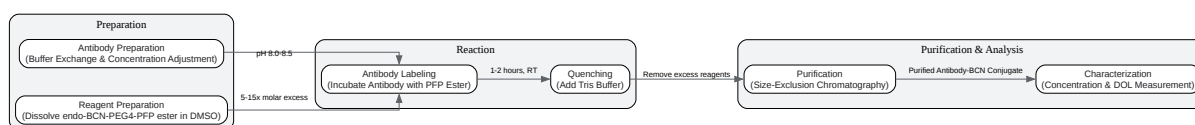
a. Remove the excess, unreacted **endo-BCN-PEG4-PFP ester** and quenching reagent by size-exclusion chromatography. For small scale reactions, a spin desalting column is suitable. b. Equilibrate the spin desalting column with the desired Purification/Storage Buffer (e.g., PBS,

pH 7.4) according to the manufacturer's instructions. c. Apply the quenched reaction mixture to the column and centrifuge to collect the purified antibody-BCN conjugate.

6. Characterization of the Antibody-BCN Conjugate:

a. Concentration Measurement: Determine the concentration of the purified antibody conjugate by measuring the absorbance at 280 nm (A₂₈₀) using a UV-Vis spectrophotometer. b. Degree of Labeling (DOL) Determination: The DOL, or the average number of BCN linkers per antibody, can be determined using UV-Vis spectroscopy if the linker has a distinct absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS), where the shift in the molecular weight of the antibody corresponds to the number of attached linkers.[9]

Visualizations



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